7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Vue d'ensemble

Description

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Mécanisme D'action

Target of Action

The primary target of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is the vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body by controlling the reabsorption of water in the kidneys .

Mode of Action

This compound acts as a selective antagonist of the vasopressin V2 receptor . It binds to the receptor and blocks its activation by vasopressin, thereby inhibiting the reabsorption of water in the kidneys .

Biochemical Pathways

By blocking the vasopressin V2 receptor, this compound disrupts the vasopressin-regulated water reabsorption pathway . This leads to an increase in water excretion, a process known as aquaresis .

Pharmacokinetics

It is known to be soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The main result of the action of this compound is an increase in water excretion from the body . This can help to correct conditions such as hyponatremia (low blood sodium levels), which can occur in conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility and stability may be affected by the pH and temperature of the environment . Additionally, its efficacy may be influenced by the presence of other drugs or substances that can interact with the vasopressin V2 receptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:

Acylation Reaction: The process begins with an acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.

Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.

Reduction and De-ketalation: The compound is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce the final product.

Industrial Production Methods

Industrial production methods for this compound involve scalable processes that ensure high yield and purity. One such method includes the use of parachloroaniline as a starting material, which undergoes a series of reactions including condensation, coupling, hydrolysis, acylation, and cyclization to produce the target compound .

Analyse Des Réactions Chimiques

Types of Reactions

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine, bromine, or iodine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Applications De Recherche Scientifique

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.

Biology: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new pharmaceuticals and chemical products.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tolvaptan: A benzazepine derivative used as a vasopressin V2 receptor antagonist.

7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: An intermediate in the synthesis of various benzodiazepine derivatives.

Uniqueness

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with GABA receptors sets it apart from other similar compounds, making it a valuable subject of research in the field of neuropharmacology.

Activité Biologique

7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS No. 5177-39-9) is a compound belonging to the benzodiazepine family. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, synthesizing data from various studies and providing insights into its therapeutic potential.

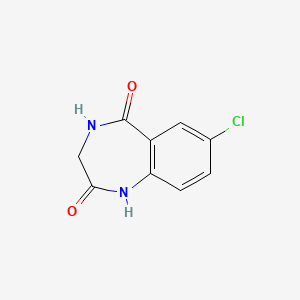

Chemical Structure

The compound can be represented by the following structural formula:

Physical Properties

- Molecular Weight : 210.62 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Should be stored in a dark place at room temperature.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzodiazepine derivatives. One significant study reported that a related compound (1,4-benzodiazepine-2,5-dione) exhibited strong growth inhibition against various human tumor cell lines with an average GI50 of 0.24 μM across 60 different cancer types . This suggests that the benzodiazepine framework may be crucial for inducing cytotoxic effects in cancer cells.

The mechanism through which these compounds exert their antitumor effects involves:

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression and activating apoptotic pathways.

- Inhibition of Protein Synthesis : A specific derivative showed the ability to inhibit protein synthesis in cancer cells, leading to reduced tumor growth in xenograft models without toxic side effects .

Comparison with Other Compounds

The biological activity of 7-chloro derivatives has been compared with other known compounds. In a study involving various substituted benzodiazepines, it was found that those with specific modifications at the C-3 position exhibited enhanced anti-mycobacterial activity compared to their open-chain precursors .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4h | 1.55 | Anti-TB |

| 4f | 2.87 | Anti-TB |

| 52b | 0.24 | Antitumor |

Study on Antitubercular Activity

A synthesis of various benzodiazepine derivatives was performed to evaluate their anti-tubercular properties. The study revealed that certain compounds displayed significant activity against Mycobacterium tuberculosis, suggesting a broader therapeutic potential for benzodiazepines beyond their traditional uses .

Study on Cancer Cell Lines

In a comprehensive screening of a small-molecule library, several benzodiazepine derivatives were identified as hits against multiple human tumor cell lines. Notably, one compound demonstrated selective cytotoxicity towards lung cancer cells and effectively inhibited tumor growth in vivo .

Propriétés

IUPAC Name |

7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAONSMGNHXBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317734 | |

| Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5177-39-9 | |

| Record name | 5177-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.